molecular formula C12H29NOSi B14711500 Butylamine, N-(2-(triethylsiloxy)ethyl)- CAS No. 20467-03-2

Butylamine, N-(2-(triethylsiloxy)ethyl)-

Cat. No.: B14711500
CAS No.: 20467-03-2
M. Wt: 231.45 g/mol
InChI Key: QJVZLNOTHWMQKR-UHFFFAOYSA-N
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Description

Butylamine, N-(2-(triethylsiloxy)ethyl)- is an organic compound with the molecular formula C12H29NOSi. This compound contains a butylamine group attached to a triethylsiloxyethyl group. It is a secondary amine and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylamine, N-(2-(triethylsiloxy)ethyl)- typically involves the reaction of butylamine with a triethylsiloxyethyl halide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of Butylamine, N-(2-(triethylsiloxy)ethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction efficiency and yield. The reaction mixture is then purified using distillation or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butylamine, N-(2-(triethylsiloxy)ethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triethylsiloxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Butylamine, N-(2-(triethylsiloxy)ethyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Butylamine, N-(2-(triethylsiloxy)ethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    n-Butylamine: An isomeric amine of butane with the formula CH3(CH2)3NH2.

    sec-Butylamine: Another isomeric amine of butane.

    tert-Butylamine: A tertiary amine isomer of butane.

    Isobutylamine: An isomeric amine with a different structural arrangement.

Uniqueness

Butylamine, N-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxyethyl group, which imparts distinct chemical properties and reactivity compared to other butylamine isomers. This unique structure allows it to participate in specific chemical reactions and applications that are not possible with other similar compounds.

Properties

CAS No.

20467-03-2

Molecular Formula

C12H29NOSi

Molecular Weight

231.45 g/mol

IUPAC Name

N-(2-triethylsilyloxyethyl)butan-1-amine

InChI

InChI=1S/C12H29NOSi/c1-5-9-10-13-11-12-14-15(6-2,7-3)8-4/h13H,5-12H2,1-4H3

InChI Key

QJVZLNOTHWMQKR-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCO[Si](CC)(CC)CC

Origin of Product

United States

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